molecular formula C9H15NO3 B12122770 (2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester CAS No. 358629-51-3

(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester

Cat. No.: B12122770
CAS No.: 358629-51-3
M. Wt: 185.22 g/mol
InChI Key: QRQVFVYABBZXFO-ZETCQYMHSA-N
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Description

(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester typically involves the reaction of pyrrolidin-2-one with butanoic acid derivatives. One common method is the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of (2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its racemic or other structural analogs .

Properties

CAS No.

358629-51-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl (2S)-2-(2-oxopyrrolidin-1-yl)butanoate

InChI

InChI=1S/C9H15NO3/c1-3-7(9(12)13-2)10-6-4-5-8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

QRQVFVYABBZXFO-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)OC)N1CCCC1=O

Canonical SMILES

CCC(C(=O)OC)N1CCCC1=O

Origin of Product

United States

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